E3 ligase Ligand-Linker Conjugate 40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

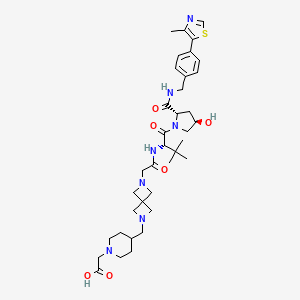

C37H53N7O6S |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C37H53N7O6S/c1-24-32(51-23-39-24)27-7-5-25(6-8-27)14-38-34(49)29-13-28(45)16-44(29)35(50)33(36(2,3)4)40-30(46)17-43-21-37(22-43)19-42(20-37)15-26-9-11-41(12-10-26)18-31(47)48/h5-8,23,26,28-29,33,45H,9-22H2,1-4H3,(H,38,49)(H,40,46)(H,47,48)/t28-,29+,33-/m1/s1 |

InChI Key |

CWRUGJXNUZWDIB-ZLWRCJDJSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of cIAP1-Recruiting PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action for PROTACs (Proteolysis Targeting Chimeras) that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. These molecules are a part of a class often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). As a representative example, this guide will focus on the principles of action of SNIPERs, with specific data relating to well-characterized molecules where available.

Core Concept: Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][2]

The Role of E3 Ligase Ligand-Linker Conjugate 40 and cIAP1-Recruiting SNIPERs

This compound is a chemical moiety that includes a ligand for the cIAP1 E3 ubiquitin ligase and a linker for attachment to a target protein ligand. This conjugate is a key building block for creating cIAP1-recruiting PROTACs, also known as SNIPERs. Methyl bestatin (B1682670) and its derivatives are common ligands used to recruit cIAP1.[1][3] These SNIPERs induce the ubiquitination and subsequent degradation of the target protein by forming a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase.[4][5]

The general mechanism of action for a cIAP1-recruiting PROTAC is depicted in the signaling pathway below.

References

E3 Ligase Ligand-Linker Conjugate 40: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand-Linker Conjugate 40 is a specialized chemical entity designed for the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules that induce targeted protein degradation. This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, tethered to a linker. This bifunctional nature allows for the recruitment of cIAP1 to a specific protein of interest when the conjugate is attached to a target-binding warhead, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides a comprehensive overview of the technical aspects of using cIAP1-recruiting ligand-linker conjugates, with a focus on their mechanism of action, quantitative performance metrics, and detailed experimental protocols. While "this compound" may be a supplier-specific nomenclature, this guide will focus on the broader class of cIAP1 ligand-linker conjugates used in PROTAC design.

Physicochemical Properties

There appear to be different molecules marketed under similar names. The properties of two such molecules are detailed below. It is crucial for researchers to verify the exact chemical structure and properties of the specific conjugate they are using.

Table 1: Physicochemical Properties of Representative cIAP1 Ligand-Linker Conjugates

| Property | Value (Compound 1) | Value (Compound 2) |

| Molecular Formula | C37H53N7O6S | C39H56N4O11S |

| Molecular Weight | 723.9 g/mol | 788.95 g/mol |

| IUPAC Name | 2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]acetic acid | Not Available |

| Synonyms | HY-157596, CS-0996618, cIAP1 Ligand-Linker Conjugates 3 | Not Available |

Mechanism of Action

PROTACs incorporating a cIAP1 ligand-linker conjugate function by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, consisting of the cIAP1 ligand, a linker, and a target protein ligand ("warhead"), simultaneously binds to both the cIAP1 E3 ligase and the protein of interest (POI), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase (cIAP1) to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule and the E3 ligase are released and can participate in further rounds of target protein degradation, allowing for a catalytic mode of action.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the cIAP1 ligand to its target is also a critical parameter. Below is a summary of reported data for representative cIAP1-recruiting PROTACs.

Table 2: Performance of cIAP1-Recruiting PROTACs

| PROTAC Name | cIAP1 Ligand | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd) of Ligand to cIAP1 |

| SNIPER(ER)-87[1] | LCL161 derivative | Estrogen Receptor α (ERα) | MCF-7 | 3 nM[1] | Not Reported | Not Reported |

| BTK Degrader | Not Specified | Bruton's Tyrosine Kinase (BTK) | THP-1 | 182 ± 57 nM | >90% | Not Reported |

| SNIPER(ER)-131 | GDC-0152 derivative | Estrogen Receptor α (ERα) | Not Specified | Inefficient degradation | Not Reported | High affinity |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of PROTACs utilizing a cIAP1 ligand-linker conjugate.

In-vitro Ubiquitination Assay

This assay determines if the PROTAC can induce the ubiquitination of the target protein in the presence of cIAP1.

Materials:

-

Purified recombinant target protein (POI)

-

Purified recombinant cIAP1

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2, e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

PROTAC dissolved in DMSO

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against the target protein and ubiquitin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture by combining E1, E2, cIAP1, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the purified target protein to the mixture.

-

Add the PROTAC at the desired concentrations. Include a no-PROTAC control.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. A high molecular weight smear above the band for the unmodified target protein indicates poly-ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

PROTAC dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Perform SDS-PAGE and Western blotting as described in the in-vitro ubiquitination assay protocol.

-

Probe the membrane with primary antibodies against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize and quantify the band intensities. The level of protein degradation is determined by normalizing the target protein band intensity to the loading control and comparing it to the vehicle-treated control.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the PROTAC on the overall health and proliferation of the cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

PROTAC dissolved in DMSO

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control and a positive control for cell death.

-

Incubate for the desired time period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

Conclusion

This compound and similar cIAP1-recruiting moieties are valuable tools in the development of PROTACs for targeted protein degradation. A thorough understanding of their mechanism of action, coupled with rigorous quantitative analysis and standardized experimental protocols, is essential for advancing these innovative therapeutics from the laboratory to the clinic. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at harnessing the power of cIAP1-mediated protein degradation.

References

The Advent of cIAP1-Recruiting PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the ability to eliminate pathogenic proteins, rather than merely inhibiting them, represents a paradigm shift with profound therapeutic potential. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary technology to achieve this, functioning as heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[3][4]

Among the over 600 E3 ligases in the human genome, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant interest as a target for PROTAC development.[3] cIAP1 is a member of the Inhibitor of Apoptosis (IAP) protein family, which plays a crucial role in regulating programmed cell death (apoptosis) and inflammation.[5] It possesses a RING (Really Interesting New Gene) domain that confers E3 ligase activity, enabling it to ubiquitinate target proteins.[1] Elevated levels of cIAP1 have been observed in many cancers, where it contributes to tumor survival and therapeutic resistance by inhibiting apoptosis.[6][7][8] This dual role as both a driver of pathology and a functional E3 ligase makes cIAP1 an attractive and powerful target for the PROTAC modality. Recruiting cIAP1 not only enables the degradation of a separate POI but can also induce its own auto-ubiquitination and degradation, potentially leading to synergistic anti-cancer effects.[8][9]

This technical guide provides an in-depth overview of the discovery and development of cIAP1-recruiting PROTACs, covering the core components, mechanism of action, key experimental protocols, and the signaling pathways involved.

Mechanism of Action and Signaling Pathways

cIAP1 is a central node in cellular signaling, primarily regulating the NF-κB and apoptosis pathways. Its E3 ligase activity is critical for these functions.[10] cIAP1-mediated ubiquitination of RIP1 (Receptor-Interacting Protein 1) is a key event that can lead to the activation of the pro-survival canonical NF-κB pathway while simultaneously inhibiting apoptosis.[6][10]

A cIAP1-recruiting PROTAC hijacks this machinery. By bringing a POI into close proximity with cIAP1, the PROTAC facilitates the ubiquitination of the POI, leading to its degradation. This event-driven pharmacology allows for sub-stoichiometric, catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3][4]

Figure 1: Simplified cIAP1 signaling pathway in response to TNFα.

The general workflow of a cIAP1-recruiting PROTAC involves several key steps, from initial binding to the final degradation of the target protein.

Figure 2: General mechanism of action for a cIAP1-recruiting PROTAC.

Core Components: Ligands and Linkers

The efficacy of a cIAP1-recruiting PROTAC is critically dependent on the selection of its constituent parts: the cIAP1 ligand, the POI ligand, and the linker.

cIAP1 E3 Ligase Ligands

The discovery of small molecules that bind to IAPs was a crucial step for developing these PROTACs. These ligands typically mimic the endogenous IAP antagonist Smac/DIABLO or are derived from other known binders.[5]

-

Bestatin (B1682670) Derivatives: Methyl bestatin (MeBS) was identified as a molecule that binds to the BIR3 domain of cIAP1, inducing its auto-ubiquitination and subsequent degradation.[1][9] This discovery paved the way for using bestatin-based ligands in PROTACs to recruit cIAP1 for the degradation of other proteins.[11]

-

SMAC Mimetics: Another major class of cIAP1 ligands are the Smac mimetics. These compounds, such as MV1 and LCL161, are designed to bind to the BIR domains of IAP proteins with high affinity, leading to the degradation of cIAP1 and cIAP2.[5][9] Their high potency has made them valuable warheads for developing highly effective cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[2][12][13]

| cIAP1 Ligand Class | Example Compound | Binding Domain | Key Characteristics |

| Bestatin Analogs | Methyl bestatin (MeBS) | cIAP1-BIR3 | Selectively induces cIAP1 auto-degradation.[1][9] |

| SMAC Mimetics (Monovalent) | MV1 | XIAP-BIR3, cIAP1-BIR3 | Pan-IAP antagonist; high affinity.[9] |

| SMAC Mimetics (Bivalent) | LCL161 Derivative | IAP BIR domains | Potent IAP antagonist used in PROTAC design.[9] |

Linker Design

The linker is not merely a passive spacer but plays a critical role in PROTAC function. Its length, composition, and attachment points dictate the geometry of the ternary complex.[2] This geometry is paramount for effective ubiquitination, influencing the overall potency and selectivity of the PROTAC.[14] Optimization of the linker is an empirical process, often requiring the synthesis of multiple analogs to identify the ideal configuration that promotes a stable and productive ternary complex.[15]

Quantitative Data on cIAP1-Recruiting PROTACs

Several studies have demonstrated the successful degradation of diverse and therapeutically relevant proteins using the cIAP1-recruiting strategy. The table below summarizes key quantitative data for representative cIAP1-PROTACs.

| PROTAC Name/ID | Target Protein (POI) | cIAP1 Ligand | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |

| SNIPER(ER)-51 | Estrogen Receptor α (ERα) | Bestatin analog | MCF-7 | ~30 | >90 | Itoh et al., 2010 |

| SNIPER(CRABP2) | CRABP-II | Bestatin analog | HeLa | <10 | >95 | Sekine et al., 2008 |

| Compound 8a | BCL-XL | SMAC mimetic | MyLa 1929 | 6.3 | >90 | [13] |

| POWERTAP Concept | CDK4/6 | Phosphoroorganic warhead | (Proposed) | N/A | N/A | [8] |

| BTK Degrader | Bruton's Tyrosine Kinase (BTK) | SMAC mimetic | MOLM-14 | <10 | >80 | [15] |

¹DC₅₀ : Concentration of PROTAC required to degrade 50% of the target protein.[16] ²Dₘₐₓ : Maximum percentage of protein degradation observed.

Experimental Protocols and Workflow

The development and characterization of a PROTAC involves a series of well-defined experiments to assess each step of its mechanism of action.

Figure 3: A typical experimental workflow for PROTAC development.

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the POI-PROTAC-E3 ligase complex.[17]

-

Reagents & Materials:

-

Purified, tagged POI (e.g., His-tag).

-

Purified, tagged E3 ligase (e.g., GST-tag).

-

Terbium-conjugated anti-His antibody (donor fluorophore).

-

Fluorescein-conjugated anti-GST antibody (acceptor fluorophore).

-

PROTAC compound series.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Low-volume 384-well microplates.

-

Microplate reader capable of TR-FRET detection.

-

-

Methodology:

-

Prepare a master mix containing the POI and cIAP1 at optimized concentrations in assay buffer.

-

Dispense the protein master mix into the wells of a 384-well plate.

-

Add the PROTAC compounds at various concentrations (typically a serial dilution). Include DMSO as a negative control.

-

Incubate for 60 minutes at room temperature to allow complex formation.

-

Prepare an antibody detection mix containing the Terbium- and Fluorescein-conjugated antibodies.

-

Add the antibody mix to all wells.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-enabled microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot against PROTAC concentration to determine the extent of ternary complex formation.

-

Protocol 2: Protein Degradation Assay (Western Blot)

Western blotting is the most common method to directly visualize and quantify the reduction in cellular protein levels.

-

Reagents & Materials:

-

Cultured cells of interest.

-

PROTAC compound and DMSO vehicle control.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).[7]

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with serial dilutions of the PROTAC compound or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.

-

Perform densitometry analysis to quantify the POI band intensity relative to the loading control for each treatment condition.

-

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells, to assess the functional consequence of degrading a POI involved in cell survival.

-

Reagents & Materials:

-

Cultured cells of interest.

-

PROTAC compound.

-

Opaque-walled 96-well microplates suitable for luminescence.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer plate reader.

-

-

Methodology:

-

Seed cells in a 96-well opaque plate at a predetermined density and allow them to attach overnight.

-

Treat cells with a serial dilution of the PROTAC compound. Include wells with untreated cells and no-cell controls.

-

Incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot against PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The recruitment of the cIAP1 E3 ligase represents a robust and effective strategy in the field of targeted protein degradation. The development of potent and specific cIAP1 ligands has enabled the creation of PROTACs capable of degrading a wide array of high-value therapeutic targets.[13] The intrinsic pro-apoptotic activity that can be unmasked by inhibiting or degrading cIAP1 offers a potential synergistic advantage, particularly in oncology.[8]

However, challenges remain. The potential for off-target degradation due to the promiscuity of some warheads or induced protein-protein interactions needs careful evaluation, often through unbiased proteomics.[16] Furthermore, the auto-degradation of cIAP1 itself, while potentially beneficial, can complicate the pharmacodynamics of these molecules.[11] Future research will likely focus on discovering new cIAP1 ligands with improved selectivity and physicochemical properties, expanding the repertoire of "undruggable" targets that can be addressed, and exploring tissue-specific degradation by leveraging differential expression of IAP family members.[13][15] As our understanding of the complex biology of the ubiquitin-proteasome system deepens, the rational design of cIAP1-recruiting PROTACs will continue to evolve, paving the way for a new generation of powerful therapeutics.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aph-hsps.hu [aph-hsps.hu]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 7. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 40 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E3 ligase Ligand-Linker Conjugate 40, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the core principles of this technology, with a specific focus on the application of Conjugate 40, which incorporates a ligand for the cellular inhibitor of apoptosis protein (cIAP) E3 ubiquitin ligase.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy in drug discovery that aims to remove specific proteins from the cellular environment, rather than simply inhibiting their function. PROTACs are heterobifunctional molecules at the forefront of this approach. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

By simultaneously engaging both the POI and an E3 ligase, a PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.

This compound: A Tool for cIAP Recruitment

This compound is a pre-synthesized chemical entity that provides the E3 ligase-binding and linker components of a PROTAC. Specifically, it contains a high-affinity ligand for the cIAP E3 ubiquitin ligase. cIAP-based PROTACs are often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). The use of such conjugates simplifies the synthesis of novel PROTACs, as researchers only need to attach a ligand for their specific protein of interest.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C37H53N7O6S |

| Molecular Weight | 723.9 g/mol |

Mechanism of Action: The SNIPER Pathway

PROTACs synthesized using this compound function by hijacking the cIAP E3 ligase to induce the degradation of a target protein. The process can be visualized as a cyclical series of events:

The Dual-Action Mechanism of cIAP1-Based PROTACs: A Technical Guide

Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins by co-opting the cell's own ubiquitin-proteasome system. This technical guide provides an in-depth examination of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. These molecules, often referred to as Specific and Nongeneral IAP-dependent Protein Erasers (SNIPERs), exhibit a unique dual-action mechanism: they not only induce the degradation of a specific protein of interest but can also trigger the auto-degradation of cIAP1 itself. This guide details their mechanism of action, impact on cellular signaling, quantitative biological activity, and key experimental protocols for their evaluation, serving as a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction to cIAP1-Based PROTACs

Proteolysis-targeting chimeras are heterobifunctional molecules composed of a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2] While over 600 E3 ligases are encoded in the human genome, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), and cIAP1, have been extensively utilized in PROTAC design.[3][4][5]

cIAP1 is a member of the Inhibitor of Apoptosis Proteins (IAPs) family and functions as a RING-domain E3 ubiquitin ligase.[6] Its overexpression in many tumor types makes it a promising target for cancer therapy.[7] A key feature of cIAP1-based PROTACs is that the ligands used to recruit cIAP1 are often based on IAP antagonists (e.g., derivatives of methyl bestatin (B1682670) or LCL-161) which can induce cIAP1 auto-ubiquitination and degradation.[8][9] This results in a dual-action therapeutic strategy: the targeted degradation of an oncogenic POI and the simultaneous depletion of the pro-survival cIAP1 protein, which can be a significant advantage in cancer treatment.[9][10]

Mechanism of Action

The biological activity of cIAP1-based PROTACs is multifaceted, involving ternary complex formation, targeted ubiquitination, and the potential for E3 ligase auto-degradation.

Targeted Protein Degradation

The canonical mechanism involves the cIAP1-based PROTAC simultaneously binding to the POI and the BIR3 domain of cIAP1.[6] This induced proximity allows the RING domain of cIAP1 to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11] The resulting polyubiquitin (B1169507) chain, particularly K48-linked chains, acts as a recognition signal for the 26S proteasome, which then degrades the POI.[12] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2][7]

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applicability of KEAP1 E3 Ligase to the PROTAC Platform [kci.go.kr]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 11. researchgate.net [researchgate.net]

- 12. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 40 and SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes chimeric small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Among the innovative platforms in this field are Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a comprehensive overview of SNIPERs, with a focus on their mechanism of action, key molecular components such as E3 ligase Ligand-Linker Conjugate 40, and the experimental methodologies used to evaluate their efficacy.

SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] What distinguishes SNIPERs from other protein-degrading chimeras, such as PROTACs (Proteolysis Targeting Chimeras), is their specific recruitment of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, including cIAP1, cIAP2, and XIAP.[3][4] This unique mechanism not only leads to the degradation of the target protein but can also induce the simultaneous degradation of IAP proteins themselves, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[5]

Core Components: E3 Ligase Ligands and Linkers

The efficacy of a SNIPER molecule is critically dependent on the careful selection and integration of its constituent parts. E3 ligase Ligand-Linker Conjugates are key intermediates in the synthesis of these powerful degraders.

This compound is a synthetic compound that incorporates a ligand for an IAP E3 ubiquitin ligase and a linker, designed for the assembly of SNIPERs.[6] This conjugate serves as a foundational building block, allowing for its attachment to a variety of POI ligands to create a diverse range of targeted protein degraders.[4] The synthesis of such conjugates typically involves standard organic chemistry techniques, including amide bond formation and coupling reactions to attach the linker moiety.[5]

Mechanism of Action: The SNIPER Pathway

The SNIPER-mediated degradation of a target protein is a multi-step process that leverages the cell's endogenous ubiquitin-proteasome pathway.

-

Ternary Complex Formation : The SNIPER molecule simultaneously binds to the POI and an IAP E3 ligase, bringing them into close proximity to form a ternary complex.[5]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged POI into small peptides, and the ubiquitin molecules are recycled. The SNIPER molecule, having acted catalytically, is released and can engage another POI and E3 ligase.

A noteworthy feature of some SNIPERs is their ability to induce the degradation of the recruited IAP E3 ligases themselves, a process known as autoubiquitination.[7] This dual activity can be particularly advantageous in oncology, as IAPs are frequently overexpressed in cancer cells and contribute to apoptosis resistance.[5]

Quantitative Data on SNIPER Efficacy

The potency of SNIPER molecules is typically quantified by their half-maximal degradation concentration (DC₅₀) and, for their binding affinities, the half-maximal inhibitory concentration (IC₅₀). The following tables summarize key quantitative data for several well-characterized SNIPERs.

Table 1: Efficacy of SNIPER(ER)-87

| Parameter | Value | Target/Cell Line | Reference |

| DC₅₀ | 3 nM | ERα in breast cancer cells | [2][8] |

| IC₅₀ | 0.097 µM | ERα degradation | [3] |

Table 2: Efficacy of SNIPER(BRD)-1

| Parameter | Value | Target | Reference |

| IC₅₀ | 6.8 nM | cIAP1 | [3][9][10] |

| IC₅₀ | 17 nM | cIAP2 | [3][9][10] |

| IC₅₀ | 49 nM | XIAP | [3][9][10] |

Table 3: Efficacy of Various SNIPER(ABL) Compounds

| Compound | DC₅₀ | Target/Cell Line | Reference(s) |

| SNIPER(ABL)-019 | 0.3 µM | BCR-ABL | [3][11][12] |

| SNIPER(ABL)-033 | 0.3 µM | BCR-ABL | [11] |

| SNIPER(ABL)-039 | 10 nM | BCR-ABL | [11] |

| SNIPER(ABL)-015 | 5 µM | BCR-ABL | [3][11] |

| SNIPER(ABL)-024 | 5 µM | BCR-ABL | [3] |

| SNIPER(ABL)-058 | 10 µM | BCR-ABL | [3] |

| SNIPER(ABL)-044 | 10 µM | BCR-ABL | [3][11] |

| SNIPER(ABL)-013 | 20 µM | BCR-ABL | [3][11] |

Experimental Protocols

The evaluation of SNIPER efficacy and mechanism of action relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Synthesis of SNIPER Compounds

The synthesis of SNIPERs is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.[1]

General Protocol:

-

Synthesis of Ligands : Synthesize the POI ligand and the IAP E3 ligase ligand (e.g., derivatives of Bestatin, MV1, or LCL161) with appropriate functional groups for linker attachment (e.g., carboxylic acids, amines, or alkynes/azides for click chemistry).

-

Synthesis of Linker : Synthesize a linker of desired length and composition (e.g., polyethylene (B3416737) glycol (PEG) chains) with complementary functional groups at each end.

-

Conjugation : React the POI ligand with one end of the linker using standard coupling chemistry (e.g., amide bond formation using HATU or HOBt/EDC). Purify the product.

-

Final Conjugation : React the purified POI-linker intermediate with the E3 ligase ligand to form the final SNIPER molecule.

-

Purification : Purify the final SNIPER compound using techniques such as high-performance liquid chromatography (HPLC) and characterize its identity and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for Protein Degradation

Western blotting is the primary method for quantifying the reduction in target protein levels following treatment with a SNIPER.

Detailed Protocol:

-

Cell Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the SNIPER molecule or vehicle control (e.g., DMSO) for a specified period (e.g., 6, 12, 24 hours).

-

Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or Bradford assay to ensure equal protein loading.

-

SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ value.

Ubiquitination Assay

This assay is used to confirm that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.

General Protocol:

-

Cell Treatment : Treat cells with the SNIPER molecule in the presence or absence of a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will block the degradation of ubiquitinated proteins, leading to their accumulation.

-

Immunoprecipitation : Lyse the cells and immunoprecipitate the POI using an antibody specific to the target protein.

-

Western Blot Analysis : Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the SNIPER and proteasome inhibitor co-treated sample compared to the controls indicates that the SNIPER induces the ubiquitination of the POI.

In Vivo Efficacy

The therapeutic potential of SNIPERs is ultimately determined by their efficacy in vivo. Preclinical studies in animal models are crucial for evaluating their pharmacokinetic properties, target engagement, and anti-tumor activity. For instance, SNIPER(ER)-87 has been shown to effectively reduce ERα protein levels in mouse ovaries and inhibit the growth of breast cancer xenografts in mice, demonstrating its potential as a therapeutic agent.[7]

Conclusion

SNIPERs represent a promising class of targeted protein degraders with a unique mechanism of action that involves the recruitment of IAP E3 ligases. The ability to induce the degradation of both the target protein and the IAP E3 ligase offers a potential therapeutic advantage, particularly in the context of cancer. The continued development of novel E3 ligase ligand-linker conjugates and a deeper understanding of the structure-activity relationships will undoubtedly expand the utility of SNIPER technology in targeting a wide range of disease-relevant proteins. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of these innovative therapeutic agents.

References

- 1. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound [smolecule.com]

- 6. SNIPER(BRD)-1 | BRD SNIPER降解剂 | MCE [medchemexpress.cn]

- 7. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-techne.com [bio-techne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SNIPER(BRD)-1 - Immunomart [immunomart.com]

- 11. SNIPER | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Bestatin-Based PROTACs

Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of target proteins. This guide provides a detailed examination of a specific subclass of PROTACs that utilize bestatin (B1682670) and its derivatives as the E3 ligase-recruiting ligand. These molecules, often termed SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), hijack the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase to induce the degradation of proteins of interest (POIs). We will explore the core mechanism of action, present key quantitative data from seminal studies, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying biological and experimental workflows.

Introduction: The Intersection of Bestatin and PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and an E3 ligase, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the cell's proteasome.[1][2] This catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a large pool of target protein.

Bestatin, initially identified as a natural inhibitor of aminopeptidases like CD13, was later discovered to be a ligand for the baculoviral IAP repeat (BIR) domains of the cellular inhibitor of apoptosis protein 1 (cIAP1).[3][4] cIAP1 is a RING-type E3 ubiquitin ligase that plays a role in cell death and signaling pathways.[5][6] Harnessing bestatin or its more potent derivatives (e.g., methyl bestatin, MeBS) as the E3 ligase ligand allows for the recruitment of cIAP1 to a specific POI, thereby inducing its targeted degradation.[7][8] A unique characteristic of many IAP-based PROTACs is their ability to induce the simultaneous auto-degradation of cIAP1 itself, which can be beneficial in oncology as IAPs are often overexpressed in cancer cells.[9][10]

Mechanism of Action and Signaling Pathway

The mechanism of bestatin-based PROTACs follows the canonical PROTAC pathway but is specifically dependent on the cIAP1 E3 ligase.

-

Ternary Complex Formation : The PROTAC molecule, possessing both a bestatin moiety and a POI-binding ligand, simultaneously binds to cIAP1 and the POI. This brings the E3 ligase and the target into close proximity, forming a key ternary complex (POI-PROTAC-cIAP1).

-

Ubiquitination : Within the ternary complex, the RING domain of cIAP1 recruits a ubiquitin-loaded E2 conjugating enzyme. This facilitates the transfer of ubiquitin molecules onto accessible lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain. The ubiquitination process for cIAP1-recruiting degraders often involves the formation of complex, branched ubiquitin chains (e.g., K48/K63 and K11/K48), which are potent signals for proteasomal degradation.[5]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin monomers are recycled.

-

Catalytic Cycle : The PROTAC is then released and can recruit another POI and E3 ligase molecule, enabling the catalytic degradation of multiple target proteins.

Quantitative Data and Key Examples

The development of bestatin-based PROTACs has targeted several proteins. The initial proof-of-concept studies focused on the degradation of Cellular Retinoic Acid-Binding Proteins (CRABP-I and -II).

Degradation of CRABP-II

The first successful bestatin-based PROTACs (SNIPERs) were designed to degrade CRABP-I and -II by linking methyl bestatin (MeBS) to all-trans retinoic acid (ATRA). These studies demonstrated that the resulting chimeric molecules could induce the selective, proteasome-dependent degradation of their targets.[8]

| Compound ID | Target Protein | Cell Line | Concentration | Degradation Effect | Reference |

| SNIPER-21 (4b) | CRABP-II | HT1080 | 1 µM | Significant, concentration-dependent degradation observed. | [8] |

| SNIPER-22 | CRABP-II | HT1080 | 1 µM | Equivalent degradation to SNIPER-21 with a more sustained effect. |

Targeting Histone Deacetylases (HDACs)

Attempts have also been made to degrade HDACs by creating a bestatin-SAHA (a pan-HDAC inhibitor) hybrid molecule. However, detailed mechanistic studies revealed that while the compound did reduce intracellular HDAC levels, the effect was not due to proteasomal degradation, classifying it as a dual-inhibitor rather than a true PROTAC.

| Compound ID | Target Protein(s) | Cell Line | Treatment Time | Degradation Mechanism | Conclusion |

| P1 (Bestatin-SAHA Hybrid) | HDAC1, HDAC6, HDAC8 | RPMI-8226 | 24 hours | Not reversed by proteasome inhibitor (Bortezomib). | Functions as a dual APN/HDAC inhibitor, not a PROTAC. |

Experimental Protocols

The development and validation of a bestatin-based PROTAC involves a multi-step workflow, from chemical synthesis to biological evaluation in cellular models.

General Synthesis of a Bestatin-Based PROTAC

The synthesis is a modular process involving the conjugation of the three core components. A common strategy is to first synthesize a linker-bestatin intermediate, which is then coupled to the POI ligand.

-

Preparation of Linker-Bestatin Intermediate :

-

Select a bifunctional linker (e.g., a PEG or alkyl chain) with reactive handles at both ends (e.g., an amine and a carboxylic acid).

-

Protect one end of the linker (e.g., Boc protection of an amine).

-

Activate the carboxylic acid group of the linker using a coupling agent (e.g., HATU, HOBt).

-

React the activated linker with the primary amine of a bestatin derivative (e.g., methyl bestatin) in a suitable solvent like DMF with a base such as DIPEA.

-

Purify the resulting linker-bestatin conjugate.

-

Deprotect the other end of the linker to expose the reactive handle for the next step.

-

-

Coupling to POI Ligand :

-

Activate the carboxylic acid group on the POI ligand (or a linker attachment point on the ligand).

-

React the activated POI ligand with the deprotected linker-bestatin intermediate.

-

-

Final Purification :

-

Purify the final PROTAC molecule using techniques such as reverse-phase HPLC.

-

Confirm the structure and purity via LC-MS and NMR spectroscopy.

-

Western Blotting Protocol for Degradation Assessment

Western blotting is the standard method for visually confirming the reduction in target protein levels.

-

Cell Culture and Treatment :

-

Plate cells (e.g., HT1080) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the bestatin-PROTAC in culture medium. Include a vehicle control (e.g., DMSO).

-

Treat cells with the PROTAC concentrations for a specified time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis :

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

-

SDS-PAGE and Transfer :

-

Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the POI.

-

Incubate separately with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis :

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control. This data is used to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

HiBiT Lytic Assay Protocol for Quantitative Degradation Analysis

The HiBiT assay is a sensitive, luminescence-based method ideal for high-throughput quantitative analysis of protein levels in cell lysates. This protocol assumes the use of a CRISPR/Cas9-edited cell line where the HiBiT tag has been knocked into the endogenous locus of the POI.

-

Cell Culture and Treatment :

-

Plate the HiBiT-tagged cells in an opaque, white 96-well plate suitable for luminescence readings.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with a serial dilution of the bestatin-PROTAC for the desired time. Include vehicle-only controls and untreated controls.

-

-

Assay Reagent Preparation :

-

Prepare the Nano-Glo® HiBiT Lytic Reagent by adding the LgBiT protein and furimazine substrate to the provided lytic buffer, according to the manufacturer's protocol.

-

-

Lysis and Detection :

-

Equilibrate the cell plate to room temperature.

-

Add a volume of the prepared lytic reagent equal to the volume of culture medium in each well.

-

Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete lysis and signal development.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence signal using a plate reader.

-

Normalize the data by subtracting the background luminescence from wells with untagged parental cells.

-

Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

-

Plot the normalized data against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Conclusion and Future Outlook

Bestatin-based PROTACs, or SNIPERs, offer a viable strategy for targeted protein degradation by recruiting the cIAP1 E3 ligase. The successful degradation of CRABP-II provided a foundational proof-of-concept for this approach. However, challenges remain, including the inherent selectivity and potency of bestatin as a cIAP1 ligand. More recent IAP-based PROTACs have utilized higher-affinity ligands like LCL161 or MV1 to achieve improved degradation efficacy with low nanomolar DC₅₀ values. Nevertheless, the foundational work with bestatin paved the way for the broader exploration of the IAP family of E3 ligases for targeted protein degradation. Future research will likely focus on developing more selective and potent cIAP1 ligands and expanding the repertoire of "undruggable" targets that can be addressed by this powerful therapeutic modality.

References

- 1. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 8. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel histone deacetylase inhibitors incorporating 4-aminoquinazolinyl systems as capping groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Ligand-Linker Conjugate 40: A Technical Overview of Applications in Cancer Research

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in cancer research and drug development. This approach utilizes heterobifunctional molecules, commonly known as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These E3 ligase ligand-linker conjugates consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides an in-depth technical overview of a representative E3 ligase ligand-linker conjugate, designated here as "Conjugate 40," a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The data and protocols presented are based on well-characterized BET degraders to illustrate the application of this technology in oncology.

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and multiple myeloma, making them attractive therapeutic targets. Conjugate 40 is designed to induce the degradation of these proteins, offering a powerful strategy to inhibit their function.

Mechanism of Action

Conjugate 40 operates by forming a ternary complex between the target BET protein (specifically the bromodomain) and an E3 ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to polyubiquitinate the BET protein, tagging it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the removal of the target protein, which can be more effective and durable than simple inhibition.

Quantitative Performance in Cancer Cell Lines

The efficacy of Conjugate 40 has been evaluated across various cancer cell lines, demonstrating potent and selective degradation of BET proteins and subsequent anti-proliferative effects. The key metrics used to quantify its activity are the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Dmax (%) | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | BRD4 | ~1.8 | >95% | ~3.5 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | BRD4 | ~2.5 | >90% | ~5.0 |

| MM.1S | Multiple Myeloma | BRD4 | ~5.0 | >95% | ~8.0 |

| RS4;11 | Acute Lymphoblastic Leukemia | BRD4 | ~4.2 | >90% | ~7.5 |

Table 1: In vitro activity of Conjugate 40 in various hematological cancer cell lines. Data is representative of typical BET degraders.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the measurement of cell proliferation to determine the IC50 value of Conjugate 40.

-

Materials:

-

Cancer cell lines (e.g., MV4-11)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Conjugate 40 stock solution (in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of Conjugate 40 in complete growth medium.

-

Add the diluted conjugate to the wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate-reading luminometer.

-

Normalize the data to the DMSO control and plot the results using a non-linear regression model to calculate the IC50 value.

-

Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the extent of target protein degradation.

-

Materials:

-

Cancer cell lines

-

Conjugate 40

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with various concentrations of Conjugate 40 for a defined period (e.g., 4-24 hours).

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ. Normalize the BRD4 band intensity to the loading control. The DC50 and Dmax are calculated from the dose-response curve.

-

Signaling Pathway Modulation

BRD4 is a critical transcriptional coactivator. Its degradation by Conjugate 40 leads to the downregulation of key oncogenes, most notably MYC. The suppression of MYC transcription is a primary driver of the anti-leukemic and anti-tumor effects observed with BET degraders.

Conclusion

E3 ligase ligand-linker conjugates like Conjugate 40 represent a powerful therapeutic strategy for targeting previously "undruggable" proteins in oncology. By inducing the degradation of key drivers of cancer cell proliferation and survival, such as the BET proteins, these molecules offer the potential for more profound and durable responses compared to traditional inhibitors. The technical framework provided in this guide highlights the methods used to characterize the potency and mechanism of these next-generation cancer therapeutics, paving the way for their continued development and clinical translation.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular machinery responsible for the regulated degradation of proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate pathway governs a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][2][3] In recent years, the UPS has been ingeniously co-opted by a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][4][5] This technical guide provides an in-depth exploration of the core components and mechanisms of the UPS in the context of PROTAC technology, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The Ubiquitin-Proteasome System (UPS) at a Glance

The UPS-mediated degradation of a target protein is a two-step process: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein (ubiquitination) and the subsequent degradation of the tagged protein by the 26S proteasome.[6][7][8]

1. Ubiquitination: The "Tag" for Destruction

Ubiquitination is an enzymatic cascade involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: This enzyme activates the small regulatory protein, ubiquitin, in an ATP-dependent manner, forming a high-energy thioester bond.[9][10][11]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on the E2 enzyme.[9][10][11]

-

E3 Ubiquitin Ligase: The E3 ligase is the crucial component that confers substrate specificity. It recognizes and binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[9][10][11] This process is repeated to form a polyubiquitin chain, which acts as the degradation signal.[12]

2. The 26S Proteasome: The Cellular "Shredder"

The 26S proteasome is a large, multi-subunit protease complex responsible for recognizing and degrading polyubiquitinated proteins.[13][14] It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize the polyubiquitin chain, unfold the target protein, and translocate it into the 20S core for degradation into small peptides.[13][15]

PROTACs: Hijacking the UPS for Targeted Protein Degradation

PROTACs are rationally designed molecules with two distinct warheads connected by a chemical linker. One warhead binds to the target protein of interest (POI), while the other binds to an E3 ubiquitin ligase.[1][4][16] This dual binding induces the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[5][16][17][18] This proximity-induced event triggers the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the 26S proteasome.[4][5] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, initiating another cycle of degradation.[4][5][19]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key parameters, including its binding affinities to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation.

| PROTAC | Target Protein | E3 Ligase Recruited | Target Binding Affinity (Kd) | E3 Ligase Binding Affinity (Kd) | Cooperativity (α) | DC50 | Dmax | Cell Line |

| ARV-110 | Androgen Receptor (AR) | CRBN | - | - | - | ~1 nM | >90% | VCaP |

| ARV-471 | Estrogen Receptor (ER) | CRBN | - | - | - | 0.9 - 2 nM | >95% | MCF7 |

| MZ1 | BRD4 | VHL | 15 nM (BRD4BD2) | 66 nM | 26 (BRD4BD2) | 8 nM (H661), 23 nM (H838) | >90% | H661, H838 |

| DT2216 | BCL-XL | VHL | 12.82 nM | - | - | 63 nM | 90.8% | MOLT-4 |

| dBET1 | BET proteins | CRBN | - | - | - | 430 nM | - | 22Rv1 |

| Compound 1 | BMI1/RING1B | CRBN | - | - | - | 1.7 µM (BMI1), 1.3 µM (RING1B) | - | - |

Table 1: Quantitative Data for Selected PROTACs. DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is compiled from multiple sources and cell lines may vary.

Experimental Protocols for PROTAC Characterization

A variety of in vitro and cellular assays are employed to characterize the mechanism of action and efficacy of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to quantify this interaction.

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Protocol Outline:

-

Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

-

To determine binary affinities, titrate the PROTAC into the target protein solution and, in a separate experiment, into the E3 ligase solution.

-

To assess ternary complex formation and cooperativity, titrate the PROTAC into a solution containing a pre-mixed complex of the target protein and E3 ligase, or titrate one protein into a solution containing the other protein pre-saturated with the PROTAC.

-

Analyze the resulting thermograms to determine the binding parameters. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.

-

2. Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)

SPR and BLI are label-free techniques that monitor the binding of molecules in real-time by detecting changes in refractive index or light interference at a sensor surface.

-

Protocol Outline:

-

Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip.

-

Flow a solution of the second binding partner (e.g., the target protein) over the surface in the absence and presence of the PROTAC.

-

Monitor the association and dissociation phases to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).

-

The formation of the ternary complex is observed as an increase in the binding signal when both the target protein and PROTAC are present.

-

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

-

Protocol Outline:

-

Label the target protein and the E3 ligase with a compatible TR-FRET donor and acceptor pair (e.g., Terbium-cryptate as the donor and d2 as the acceptor).

-

Incubate the labeled proteins with varying concentrations of the PROTAC.

-

Excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

-

The TR-FRET signal (ratio of acceptor to donor emission) will increase as the PROTAC brings the two proteins into proximity, allowing for the quantification of ternary complex formation.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

-

Protocol Outline:

-

Combine purified E1 activating enzyme, a specific E2 conjugating enzyme, the E3 ligase of interest, the target protein, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C to allow for ubiquitination to occur.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin.

-

The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

-

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

-

Protocol Outline:

-

Culture the desired cell line and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).

-

Lyse the cells to extract total protein and determine the protein concentration of each sample.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration, allowing for the calculation of DC50 and Dmax values. A loading control protein (e.g., GAPDH or β-actin) should be used to normalize for protein loading.

-

Conclusion

The ubiquitin-proteasome system is the central pillar upon which PROTAC technology is built. A thorough understanding of the intricate mechanisms of the UPS, from the enzymatic cascade of ubiquitination to the proteolytic machinery of the proteasome, is paramount for the rational design and optimization of effective PROTAC-based therapeutics. The ability to quantitatively assess the key steps in the PROTAC mechanism of action, including ternary complex formation and target protein degradation, through a suite of robust biophysical and cellular assays is critical for advancing this promising therapeutic modality. As our knowledge of the vast landscape of E3 ligases and their substrate recognition continues to expand, so too will the potential of PROTACs to target a wide array of previously "undruggable" proteins, offering new hope for the treatment of numerous diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. SLAS2024 [slas2024.eventscribe.net]

- 3. revvity.com [revvity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. scispace.com [scispace.com]

- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. Ubiquitination Assay - Profacgen [profacgen.com]

- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]